Paederoside

Descripción general

Descripción

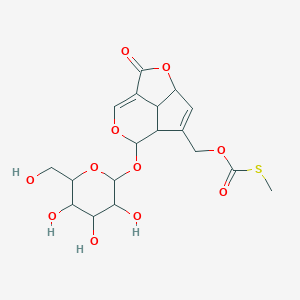

Paederoside es un monoterpeno S-metil tiocarbonato aislado de la planta Paederia pertomentosa . Es conocido por sus significativas actividades biológicas, particularmente su actividad anti-promotora de tumores contra la activación del virus de Epstein-Barr . El compuesto tiene una fórmula molecular de C18H22O11S y un peso molecular de 446.43 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Paederoside puede extraerse de la hierba Paederia scandens. La preparación implica triturar la hierba y realizar una extracción por microondas con agua destilada. El extracto se filtra luego para obtener el compuesto deseado .

Métodos de Producción Industrial: La preparación industrial de this compound implica la extracción en agua de material Paederia scandens, seguida de concentración y precipitación utilizando metanol o etanol. El sobrenadante se somete luego a cromatografía en resina macroporosa, y la elución se lleva a cabo utilizando agua y etanol de diferentes concentraciones. El producto final se obtiene mediante secado a presión reducida .

Análisis De Reacciones Químicas

Tipos de Reacciones: Paederoside experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio o el carbonato de potasio.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como el paederosidato de metilo y el paederosidato de etilo .

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Paederoside exhibits significant anti-tumor properties. Research has shown that it can inhibit the activation of Epstein-Barr virus early antigen, demonstrating a potent anti-cancer effect. In a study, this compound displayed an inhibition rate of 89.5%, outperforming other compounds such as genipin, which had a 62.1% inhibition rate . Furthermore, it has been noted that this compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic Bcl-2 .

Anti-Diabetic Effects

Studies indicate that extracts from Paederia scandens, which contain this compound, exhibit hypoglycemic effects. After 30 days of treatment with ethanol extracts, significant reductions in blood glucose and triglycerides were observed, alongside increased levels of high-density lipoprotein cholesterol (HDL-C) . The mechanisms behind these effects are attributed to enhanced antioxidant activity and improved insulin sensitivity.

Hepatoprotective Effects

This compound has demonstrated hepatoprotective potential in various studies. It significantly alleviates liver injuries induced by carbon tetrachloride (CCl4) in animal models, reducing serum levels of liver enzymes (AST and ALT) and increasing antioxidant enzyme activities . This suggests its potential use in treating liver diseases.

Anti-Inflammatory and Analgesic Properties

Research has highlighted the anti-inflammatory effects of this compound, particularly in conditions such as acute gouty arthritis. Extracts have been shown to reduce joint swelling and inflammatory cell infiltration . Additionally, a derivative known as paederosidic acid methyl ester (PAME) exhibited significant anti-nociceptive activity in animal models, suggesting its potential application in pain management .

Case Study 1: Hepatoprotection in Rats

A study involved administering Paederia scandens extracts to rats subjected to CCl4-induced hepatotoxicity. Results indicated a significant reduction in liver damage markers and improved antioxidant status compared to control groups .

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis, confirming its potential as an anti-cancer agent .

Data Tables

Mecanismo De Acción

Paederoside ejerce sus efectos inhibiendo la activación del antígeno temprano del virus de Epstein-Barr. Esta inhibición se logra a través de su interacción con dianas moleculares y vías específicas involucradas en el proceso de activación del virus . La actividad anti-promotora de tumores del compuesto es particularmente significativa en este contexto .

Compuestos Similares:

- Paederosidato de Metilo

- Paederosidato de Etilo

- Ácido Paederosídico

- Asperuloside

Comparación: this compound es único debido a su alta actividad anti-promotora de tumores contra la activación del virus de Epstein-Barr . Mientras que compuestos similares como el paederosidato de metilo y el paederosidato de etilo comparten similitudes estructurales, las actividades biológicas específicas de this compound lo hacen distinto .

Comparación Con Compuestos Similares

- Methyl Paederosidate

- Ethyl Paederosidate

- Paederosidic Acid

- Asperuloside

Comparison: Paederoside is unique due to its high anti-tumor promoting activity against the Epstein-Barr virus activation . While similar compounds like methyl paederosidate and ethyl paederosidate share structural similarities, this compound’s specific biological activities make it distinct .

Actividad Biológica

Paederoside is an iridoid glycoside primarily isolated from the plant Paederia scandens and Paederia foetida . This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-nociceptive, antioxidant, antimicrobial, and anti-tumor properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 20547-45-9

- Molecular Formula : CHOS

- Molecular Weight : 446.426 g/mol

- Melting Point : 122-123 °C

- Density : 1.7 ± 0.1 g/cm³

1. Anti-Tumor Activity

This compound exhibits significant anti-tumor effects. Research indicates that it inhibits the activation of Epstein-Barr virus early antigen, a crucial factor in tumor promotion. In a comparative study, this compound demonstrated an inhibition rate of 89.5% , surpassing that of genipin (62.1%) .

| Study | Inhibition (%) | Cell Line |

|---|---|---|

| Kapadia et al., 1996 | 89.5 | EBV early antigen activation |

2. Anti-Inflammatory Activity

In vivo studies have shown that this compound can reduce inflammation in various models. For instance, it significantly inhibited the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in rat models of arthritis .

| Study | Dose (mg/kg) | Effect |

|---|---|---|

| Hossain et al., 2007 | 1.125 - 4.5 | Reduced joint swelling and improved gait |

3. Anti-Nociceptive Activity

This compound has been evaluated for its analgesic properties in several studies. A notable study found that the n-butanol fraction containing this compound exhibited significant anti-nociceptive activity in mice, with effective doses ranging from 20 to 60 mg/kg .

| Study | Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| Hossain et al., 2007 | Acetic acid-induced writhing | 20 - 60 | Significant inhibition of pain |

4. Antimicrobial Activity

The antimicrobial properties of this compound have also been documented, particularly against Helicobacter pylori. Minimum inhibitory concentrations (MICs) ranged from 0.64 to 5.12 mg/mL , indicating strong antibacterial activity .

| Pathogen | MIC (mg/mL) |

|---|---|

| H. pylori (various strains) | 0.64 - 5.12 |

Research into the mechanisms underlying the biological activities of this compound has revealed several pathways:

- Anti-Tumor Mechanism : this compound's inhibition of EBV activation suggests a role in modulating viral oncogenesis.

- Anti-Inflammatory Mechanism : It appears to inhibit NF-κB signaling pathways, reducing inflammatory responses in tissues .

- Analgesic Mechanism : The compound may interact with K-ATP channels and L-type Ca channels to exert its pain-relieving effects .

Case Studies

- Clinical Observations : A clinical study involving 531 patients indicated that treatments including this compound extracts were effective for conditions like bone fractures and gastrointestinal colic, showcasing its potential in pain management .

- Animal Models : In a rat model of acute gouty arthritis, administration of extracts containing this compound led to significant reductions in joint swelling and inflammation markers over a nine-day period .

Propiedades

IUPAC Name |

[2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl methylsulfanylformate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O11S/c1-30-18(24)26-4-6-2-8-11-7(15(23)27-8)5-25-16(10(6)11)29-17-14(22)13(21)12(20)9(3-19)28-17/h2,5,8-14,16-17,19-22H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWUQNQQWEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942724 | |

| Record name | O-{[5-(Hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl} S-methyl carbonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20547-45-9 | |

| Record name | PAEDEROSIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-{[5-(Hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl} S-methyl carbonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.